N-Nonyl-deoxynojirimycin (NN-DNJ) is an imino sugar derivative classified as an α-glucosidase inhibitor. [, , , , , , , , , , , ] It acts as a glucose analog, competitively inhibiting α-glucosidases, enzymes responsible for cleaving terminal glucose residues from glycoproteins. [, , , , ] NN-DNJ exhibits a higher lipophilicity compared to its parent compound, deoxynojirimycin (DNJ). [] In scientific research, NN-DNJ serves as a valuable tool for studying:
NN-DNJ shares a structural similarity to glucose, with the key difference being the replacement of the oxygen atom in the pyranose ring of glucose with a nitrogen atom. [, , , ] This substitution is crucial for its inhibitory activity against α-glucosidases. [, , , ] Additionally, NN-DNJ possesses a nine-carbon alkyl chain attached to the nitrogen atom, contributing to its increased lipophilicity compared to DNJ. []
5.1. α-Glucosidase Inhibition:NN-DNJ exerts its primary effect by competitively inhibiting α-glucosidases I and II in the endoplasmic reticulum (ER). [, , , , , , , ] This inhibition disrupts the trimming of glucose residues from N-linked glycans during glycoprotein folding and processing. [, , , , , , , ]
5.2. Antiviral Activity:The antiviral activity of NN-DNJ is attributed to its interference with the glycosylation of viral envelope proteins, leading to their misfolding, retention in the ER, and ultimately, reduced viral production. [, , , , , , , , , ] For instance, NN-DNJ affects the glycosylation and secretion of flavivirus glycoproteins E and NS1. [] In the case of influenza A viruses, NN-DNJ alters the glycosylation of hemagglutinin (HA), affecting its cell surface expression and potentially impacting viral entry. [] NN-DNJ's antiviral effect might also involve mechanisms beyond glycosylation inhibition, such as interfering with viral RNA encapsidation. []
5.3. Pharmacological Chaperone Activity:In Gaucher disease, NN-DNJ acts as a pharmacological chaperone by stabilizing the mutant forms of β-glucocerebrosidase, promoting their proper folding and trafficking to lysosomes, where the enzyme normally functions. [, , , , , , ] This chaperone activity helps increase the enzyme's activity and ameliorate the disease phenotype. [, , , , , , ]
7.1. Antiviral Research:* Investigating the role of N-linked glycosylation in the life cycle of various enveloped viruses. [, , , , , , , , , ] * Developing potential antiviral therapies against flaviviruses, hepatitis B virus, and influenza A viruses. [, , , , , , , , , ]
7.2. Glycobiology Research:* Studying the impact of α-glucosidase inhibition on glycoprotein folding, trafficking, and function in various cellular processes. [, , , , , , ]* Investigating the structure-function relationship of α-glucosidases and their role in N-linked glycosylation pathways. [, , , , , , ]
7.3. Lysosomal Storage Disorder Research:* Elucidating the molecular mechanisms underlying Gaucher disease and the role of β-glucocerebrosidase deficiency. [, , , , , , ] * Developing and evaluating pharmacological chaperone therapies for Gaucher disease and potentially other lysosomal storage disorders. [, , , , , , ]
Iminosugars represent a distinctive class of carbohydrate mimetics characterized by the substitution of the endocyclic oxygen atom in monosaccharides with a nitrogen atom. This structural modification confers unique electronic properties and binding affinities for enzymes involved in carbohydrate processing, notably glycosidases and glycosyltransferases. The compound (2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol (molecular formula: C₁₅H₃₁NO₄; molecular weight: 289.41 g/mol) emerges as a structurally optimized derivative within this pharmacophore family. Its design leverages the core scaffold of deoxynojirimycin (DNJ), augmented with a lipophilic nonyl side chain, to enhance target specificity and cellular bioavailability [1] [10].
This compound belongs to the N-alkylated piperidine subclass of iminosugars, distinguished by a saturated piperidine ring with hydroxyl groups at positions 3, 4, and 5, and a hydroxymethyl group at position 2. The absolute stereochemistry (2R,3R,4R,5S) mirrors that of natural D-glucose, enabling it to mimic the transition state of glucopyranosides during enzymatic hydrolysis. Unlike natural iminosugars (e.g., deoxynojirimycin), which typically feature short-chain substitutions, this derivative incorporates a C9 linear alkyl chain (nonyl) at the piperidine nitrogen [1] [3]. Key characteristics include:
Table 1: Classification and Comparative Properties of Key Iminosugars
Compound | Core Structure | N-Substituent | Primary Targets | Molecular Weight (g/mol) |
---|---|---|---|---|
Deoxynojirimycin (DNJ) | Piperidine | H | α-Glucosidases, α-amylase | 163.16 |
N-butyl-DNJ (Miglustat) | Piperidine | Butyl (C4) | Glucosylceramide synthase, α-glucosidases | 219.28 |
1-Nonyl-DNJ (This Compound) | Piperidine | Nonyl (C9) | GBA1, α-glucosidases I/II, ceramide glucosyltransferase | 289.41 |
Migalastat | Piperidine | Hydroxyethyl | α-Galactosidase A | 179.18 |
The development of this compound is rooted in the seminal discovery of nojirimycin (1966) and deoxynojirimycin (DNJ, 1967) as potent glycosidase inhibitors. Early research revealed that DNJ's inhibition of intestinal α-glucosidases could modulate blood glucose, leading to the FDA-approved drug miglitol (N-hydroxyethyl-DNJ) for type 2 diabetes. Concurrently, N-alkylation of DNJ emerged as a strategy to enhance selectivity for glycolipid-modifying enzymes:
Table 2: Key Milestones in DNJ Derivative Development
Year | Development | Significance |
---|---|---|
1966 | Isolation of nojirimycin (Streptomyces spp.) | First natural iminosugar identified; modest glycosidase inhibition |
1967 | Synthesis of DNJ | Foundation for N-alkylated derivatives |
1996 | Antiviral activity of N-nonyl-DNJ (HCV/HBV) | Proof of concept for long-chain derivatives against enveloped viruses |
2003 | FDA approval of Miglustat (N-butyl-DNJ) | Validation of N-alkyl DNJ for lysosomal storage disorders |
2013 | Optimization of N-alkyl chain length (C9–C10) | Establishment of nonyl/decyl chains for enhanced α-glucosidase I inhibition |
The nonyl (C9) chain in this compound is a critical determinant of its pharmacological profile, conferring advantages over shorter-chain analogs:
Table 3: Impact of Alkyl Chain Length on Biological Activity of DNJ Derivatives
Alkyl Chain Length | α-Glucosidase I Inhibition (IC₅₀) | Antiviral EC₉₀ (HCV/HBV) | Selectivity Over Intestinal α-Glucosidases |
---|---|---|---|
Butyl (C4) | ~100 µM | >100 µM | Low (inhibits sucrase/maltase) |
Hexyl (C6) | ~10 µM | 50–100 µM | Moderate |
Nonyl (C9) | 0.2–1.0 µM | 1.0–5.0 µM | High (no significant inhibition) |
Decyl (C10) | ~0.5 µM | 2.0–10 µM | High |
The compound’s stereochemistry further refines its activity: The (2R,3R,4R,5S) configuration positions hydroxyl groups to form optimal hydrogen bonds with catalytic residues (e.g., Arg617, Asp443 in glucosidase II), while the nonyl chain extends away from the catalytic center into a hydrophobic region. This spatial arrangement is absent in shorter-chain analogs like N-butyl-DNJ [2] [3].
Concluding Remarks
(2R,3R,4R,5S)-2-(Hydroxymethyl)-1-nonylpiperidine-3,4,5-triol exemplifies the strategic optimization of iminosugar therapeutics through targeted N-alkylation. Its design overcomes limitations of early-generation DNJ derivatives by leveraging a C9 alkyl chain to achieve potent, selective inhibition of intracellular glycosidases—particularly those involved in viral replication and glycosphingolipid metabolism. Future directions include structural hybridization with adamantane or carbohydrate scaffolds to further enhance selectivity for enzymes like β-glucocerebrosidase, potentially expanding applications to neurodegenerative disorders [6] [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9